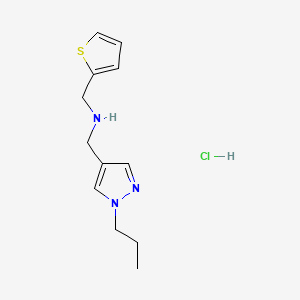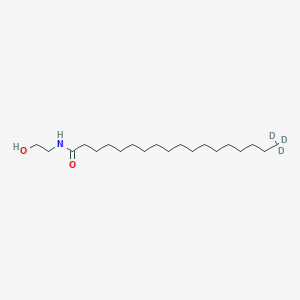
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is a deuterated derivative of N-(2-hydroxyethyl)-octadecanamide, a compound known for its surfactant properties. The deuterium atoms replace the hydrogen atoms at the 18th position, which can be useful in various scientific studies, particularly in spectroscopy and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 typically involves the amidation of octadecanoic acid-18,18,18-d3 with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: N-(2-oxoethyl)-octadecanamide-18,18,18-d3.
Reduction: N-(2-aminoethyl)-octadecanamide-18,18,18-d3.
Substitution: N-(2-chloroethyl)-octadecanamide-18,18,18-d3.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)-octadecanamide: The non-deuterated version, which has similar properties but lacks the deuterium atoms.
N-(2-hydroxyethyl)-hexadecanamide: A shorter-chain analog with similar surfactant properties.
N-(2-hydroxyethyl)-ethylenediamine: A compound with two hydroxyl groups, used in different applications.
Uniqueness
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing experiments. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular interactions and dynamics.
Propiedades
Fórmula molecular |
C20H41NO2 |
|---|---|
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |
Clave InChI |
OTGQIQQTPXJQRG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
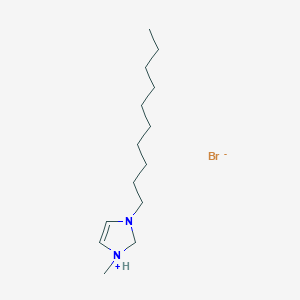
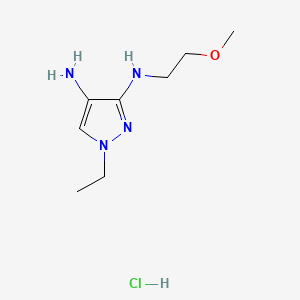
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
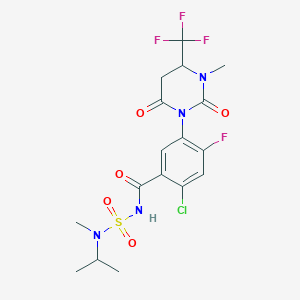
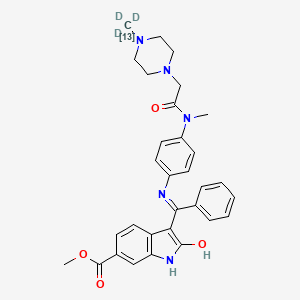

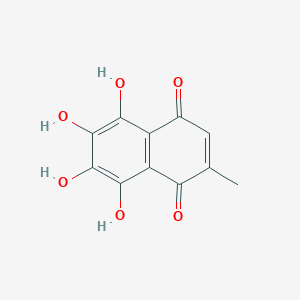
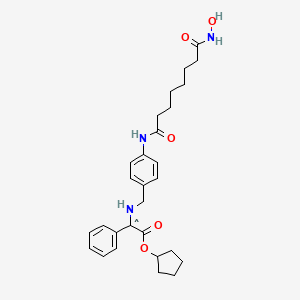


![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
